2-(2-Chloroethyl)bicyclo[2.2.1]heptane
Description
Significance of the Bicyclo[2.2.1]heptane Scaffold in Contemporary Organic Synthesis
The bicyclo[2.2.1]heptane scaffold is a privileged structure in organic synthesis, appearing in a multitude of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgrsc.org Its rigid conformational nature allows for precise stereochemical control during chemical reactions, a critical aspect in the synthesis of bioactive molecules. nih.gov This framework is a cornerstone in the development of chiral auxiliaries and ligands for asymmetric catalysis, highlighting its importance in modern synthetic strategies. semanticscholar.orgrsc.org
The inherent ring strain of the bicyclo[2.2.1]heptane system can be harnessed to drive specific chemical transformations, enabling the stereoselective preparation of highly functionalized cyclopentene (B43876) and other heterocyclic scaffolds. nih.gov Furthermore, this structural motif is present in various commercial drugs and clinical candidates, underscoring its relevance in medicinal chemistry and drug discovery. acs.org The synthesis of the bicyclo[2.2.1]heptane core is often achieved through the Diels-Alder reaction, a powerful and versatile cycloaddition method. ontosight.ai
Overview of Halogenated Bicyclo[2.2.1]heptane Derivatives in Research
Halogenated derivatives of bicyclo[2.2.1]heptane are valuable intermediates in organic synthesis. The introduction of a halogen atom, such as chlorine, provides a reactive handle for a variety of nucleophilic substitution and elimination reactions. These compounds serve as precursors for the synthesis of a wide range of functionalized bicyclic molecules, including alcohols, amines, and nitriles. researchgate.netunirioja.es
Research into halogenated bicyclo[2.2.1]heptanes has explored their reactivity and stereochemical outcomes in various reactions. For instance, the addition of electrophilic reagents to norbornene systems can lead to the formation of halohydrins, which are precursors to epoxides. researchgate.net The study of these halogenated compounds has contributed significantly to the understanding of reaction mechanisms and stereochemistry in bicyclic systems. researchgate.net While specific research on 2-(2-chloroethyl)bicyclo[2.2.1]heptane is not extensively documented, the chemical behavior of related compounds like 2-chloronorbornane provides valuable insights into its potential reactivity. chemeo.comnist.gov
Structural Context and Naming Conventions in Academic Literature
The systematic naming of bicyclic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk For bicyclo[2.2.1]heptane, the name indicates a bicyclic compound with a total of seven carbon atoms. The numbers in the brackets, [2.2.1], refer to the number of carbon atoms on the bridges connecting the two bridgehead carbons.
In the case of "this compound," the name specifies the parent bicyclo[2.2.1]heptane structure. The substituent, a chloroethyl group, is located at the second carbon atom of the bicyclic ring system. The "2-" before chloroethyl indicates that the chlorine atom is on the second carbon of the ethyl group itself. The stereochemistry at the attachment point (the 2-position of the bicyclo[2.2.1]heptane ring) can be designated as either exo or endo, which describes the orientation of the substituent relative to the main six-membered ring. In the absence of this designation, a mixture of isomers is implied.
Chemical and Physical Properties
Table 1: Chemical Identifiers for Bicyclo[2.2.1]heptane and a Related Chloro-Derivative
| Identifier | Bicyclo[2.2.1]heptane | 2-Chlorobicyclo[2.2.1]heptane |
|---|---|---|
| Molecular Formula | C₇H₁₂ | C₇H₁₁Cl nist.gov |
| Molecular Weight | 96.17 g/mol | 130.615 g/mol nist.gov |
| CAS Registry Number | 279-23-2 | 29342-53-8 nist.gov |
| IUPAC Name | Bicyclo[2.2.1]heptane | 2-Chlorobicyclo[2.2.1]heptane nist.gov |
Table 2: Physical Properties of Bicyclo[2.2.1]heptane and a Related Chloro-Derivative
| Property | Bicyclo[2.2.1]heptane | 2-Chlorobicyclo[2.2.1]heptane (exo-) nist.gov |
|---|---|---|
| Appearance | Colorless, stable liquid ontosight.ai | Data not available |
| Boiling Point | 88 °C | Data not available |
| Melting Point | 85-88 °C | Data not available |
| Solubility | Insoluble in water | Data not available |
Structure
3D Structure
Properties
CAS No. |
184030-99-7 |
|---|---|
Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
2-(2-chloroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15Cl/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |
InChI Key |
RTYXJESPJKCWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloroethyl Bicyclo 2.2.1 Heptane and Analogues
Strategies for Constructing the Bicyclo[2.2.1]heptane Core
The formation of the bicyclo[2.2.1]heptane skeleton is a cornerstone of the synthesis of 2-(2-chloroethyl)bicyclo[2.2.1]heptane and its analogues. This bridged bicyclic system can be efficiently constructed through several powerful cycloaddition strategies.
Diels-Alder Cycloaddition Approaches for Bridged Systems
The Diels-Alder reaction is a powerful and widely utilized method for the synthesis of the bicyclo[2.2.1]heptane core. This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of norbornane (B1196662) synthesis, cyclopentadiene (B3395910) is an exceptionally reactive diene because it is locked in the requisite s-cis conformation. tamu.edunih.gov
The reaction of cyclopentadiene with various dienophiles provides a direct route to functionalized norbornene derivatives. For instance, the reaction with acrylic compounds is a conventional method to obtain 2-substituted norbornenes. A key aspect of the Diels-Alder reaction is its stereoselectivity. The reaction generally proceeds via an endo transition state, leading to the preferential formation of the endo isomer due to secondary orbital interactions. However, the exo isomer is often the thermodynamically more stable product. sciforum.net
The choice of dienophile is critical for introducing the necessary functionality that can later be converted to the chloroethyl group. For example, using dienophiles like acrylates allows for the introduction of an ester group at the 2-position. nih.gov Lewis acid catalysis, for instance with AlCl₃, can significantly accelerate the Diels-Alder reaction and enhance its selectivity, particularly when dealing with substituted cyclopentadienes. nih.gov
| Diene | Dienophile | Product (Stereochemistry) | Reference |
| Cyclopentadiene | Methyl acrylate | Methyl 5-norbornene-2-carboxylate (endo/exo mixture) | nih.gov |
| Cyclopentadiene | Maleic anhydride (B1165640) | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (endo) | sciforum.net |
| 5-(Benzyloxymethyl)cyclopentadiene | Acrylate ester | Functionalized norbornene (endo major) | nih.gov |
Photochemical Cycloaddition Strategies for Norbornane Formation
Photochemical [2+2] cycloaddition reactions offer an alternative and powerful strategy for the construction of four-membered rings, which can be integral to the synthesis of certain bicyclic systems or used to functionalize existing ones. researchgate.net These reactions typically occur between two olefinic substrates where one is in an electronically excited state.
While the Diels-Alder reaction is the most common method for the primary construction of the bicyclo[2.2.1]heptane core, photochemical cycloadditions can be employed in intramolecular contexts to create more complex polycyclic structures containing the norbornane skeleton. For instance, an intramolecular [2+2] photocycloaddition between a dioxinone and a tetrasubstituted bicyclic alkene has been used as a key step in the synthesis of strained bicyclo[2.1.1]hexane moieties within a larger molecular framework. researchgate.net
The stereochemistry of photochemical [2+2] cycloadditions is often predictable, and the reactions can proceed under mild conditions, making them a valuable tool in organic synthesis for creating strained ring systems.
Introduction and Functionalization of the Chloroethyl Moiety
Once the bicyclo[2.2.1]heptane core is established, the next critical phase is the introduction and functionalization of the chloroethyl group at the desired position, typically C-2. This often involves a precursor functional group that is then converted to the final chloroethyl moiety.
Nucleophilic Substitution Reactions in Precursors
A common strategy to introduce the chloroethyl group involves the conversion of a precursor alcohol, such as 2-(bicyclo[2.2.1]heptan-2-yl)ethanol, to the corresponding chloride. This transformation can be achieved through various nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents are effective for this purpose. The hydroxyl group is first converted into a good leaving group, which is then displaced by a chloride ion.
For example, in the synthesis of related bicyclic compounds, the hydroxyl group of an ethanol (B145695) substituent has been successfully converted to a chloroethyl group. This type of reaction is a standard procedure in organic synthesis for the preparation of alkyl chlorides from alcohols. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and minimize side reactions.
Regioselective and Stereoselective Functionalization of the Bicyclic System
Achieving the desired regioselectivity and stereoselectivity is paramount in the functionalization of the bicyclic system. To obtain this compound, the chloroethyl group must be specifically attached to the C-2 position, and often the exo stereoisomer is the desired product due to its greater thermodynamic stability.
One effective method to achieve this is through the hydroboration-oxidation of a norbornene precursor. The hydroboration of the double bond in norbornene derivatives proceeds with high regioselectivity, with the boron atom adding to the less sterically hindered carbon, and with syn stereochemistry. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding an alcohol. This alcohol can then be converted to the chloro derivative.
For instance, the hydroboration-oxidation of a 2-vinylbicyclo[2.2.1]heptane precursor would lead to the formation of 2-(bicyclo[2.2.1]heptan-2-yl)ethanol, with the hydroxyl group on the terminal carbon of the side chain. Subsequent chlorination would yield the target molecule.
The stereochemical outcome of the initial Diels-Alder reaction also plays a crucial role. While the reaction often favors the endo product kinetically, subsequent isomerization under basic conditions can lead to the more stable exo isomer. researchgate.netscirp.orgscirp.org For example, methyl 5-norbornene-2-carboxylate, initially formed as an endo-rich mixture, can be isomerized to an exo-rich mixture using a strong base like sodium tert-butoxide. researchgate.netscirp.orgscirp.org This exo ester can then be reduced to the corresponding exo-alcohol, which serves as a precursor for the chloroethyl side chain.
| Precursor | Reagents | Product | Stereochemistry |
| endo-Methyl 5-norbornene-2-carboxylate | 1. NaOtBu2. H₂O/H⁺ | exo-5-Norbornene-2-carboxylic acid | Isomerization to thermodynamic product |
| Norbornene | 1. B₂H₆2. H₂O₂, NaOH | exo-Norbornan-2-ol | syn-Addition |
| 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol | SOCl₂ | This compound | Substitution |
Optimization of Reaction Conditions and Synthetic Efficiency
In the functionalization steps, the choice of reagents and reaction conditions is crucial for maximizing yields and ensuring high selectivity. For the conversion of the precursor alcohol to the chloride, care must be taken to avoid rearrangement reactions, which can be a concern with the bicyclo[2.2.1]heptane system due to the potential for carbocation intermediates. Using reagents that proceed through an Sₙ2-type mechanism can help to minimize such side reactions.
Asymmetric Synthetic Routes to Chiral this compound and its Enantiomers
The synthesis of specific enantiomers of this compound, a chiral compound, necessitates the use of asymmetric synthesis methodologies. While dedicated, peer-reviewed synthetic routes for this specific molecule are not extensively documented, established principles of asymmetric synthesis for the bicyclo[2.2.1]heptane (norbornane) framework can be applied to devise plausible and effective strategies. These approaches primarily focus on two key strategies: the enantioselective construction of the bicyclic core through asymmetric cycloaddition reactions, or the resolution of a racemic intermediate at a convenient stage in the synthesis.
A logical synthetic precursor to the target compound is the corresponding alcohol, 2-(bicyclo[2.2.1]heptan-2-yl)ethanol, which can be subsequently chlorinated. Therefore, asymmetric routes will be considered with this alcohol as a key chiral intermediate.
Strategy 1: Asymmetric Diels-Alder Reaction
The bicyclo[2.2.1]heptane skeleton is commonly synthesized via the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. To achieve enantioselectivity, this reaction can be catalyzed by a chiral Lewis acid, which coordinates to the dienophile and directs the approach of the diene to one face of the carbon-carbon double bond. rsc.orgscielo.br
A potential route begins with the asymmetric Diels-Alder reaction between cyclopentadiene and a dienophile such as acrolein, catalyzed by a chiral Lewis acid. This reaction can produce a chiral bicyclo[2.2.1]hept-5-ene-2-carbaldehyde with high enantiomeric excess (ee). scielo.brharvard.edu Subsequent standard organic transformations can then be employed to elaborate the aldehyde and the alkene functionalities to the desired chloroethyl side chain.
The key steps in this proposed synthesis are:
Asymmetric Diels-Alder Reaction: Cyclopentadiene reacts with acrolein in the presence of a chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a metal complex with a chiral ligand) to yield an enantiomerically enriched bicyclo[2.2.1]hept-5-ene-2-carbaldehyde. The choice of catalyst is crucial for achieving high diastereo- and enantioselectivity. scielo.br
Wittig Reaction: The resulting aldehyde can undergo a Wittig reaction to introduce the second carbon of the ethyl side chain, forming 2-vinylbicyclo[2.2.1]hept-5-ene.
Reduction: The double bonds in the bicyclic ring and the vinyl group can be selectively reduced. For instance, catalytic hydrogenation can saturate both double bonds to yield 2-vinylbicyclo[2.2.1]heptane.
Hydroboration-Oxidation: The terminal vinyl group can then be converted to a primary alcohol through a regioselective hydroboration-oxidation sequence, yielding 2-(bicyclo[2.2.1]heptan-2-yl)ethanol.
Chlorination: Finally, the primary alcohol can be converted to the corresponding chloride, for example by using thionyl chloride or a similar chlorinating agent, to afford the target molecule, this compound.
The following table summarizes representative results for the key asymmetric step in this strategy, the Diels-Alder reaction, with analogous substrates.
Table 1: Representative Enantioselective Diels-Alder Reactions for the Formation of Chiral Bicyclo[2.2.1]heptene Derivatives This table presents data for analogous reactions to illustrate the feasibility and potential efficiency of the proposed asymmetric synthesis.
| Dienophile | Chiral Catalyst / Auxiliary | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methacrolein | Chiral (Acyloxy)borane (CAB) catalyst | 89:11 | 96% | scielo.br |
| N-Acyloxazolidinone | TiCl₂-Chiral Diol | >99:1 | 91% | harvard.edu |
| Acrylamide | Chiral Lewis Acid | - | High | rsc.org |
Strategy 2: Asymmetric Hydroboration or Enzymatic Resolution of a Racemic Intermediate
An alternative approach involves the synthesis of a racemic precursor, which is then resolved into its constituent enantiomers. A convenient intermediate for resolution is 2-(bicyclo[2.2.1]heptan-2-yl)ethanol.
This strategy can be outlined as follows:
Racemic Synthesis of 2-Vinylbicyclo[2.2.1]heptane: A racemic mixture of 2-vinylbicyclo[2.2.1]heptane can be prepared through a non-asymmetric Diels-Alder reaction of cyclopentadiene and butadiene, followed by other transformations, or from other commercially available starting materials.
Asymmetric Hydroboration: The racemic 2-vinylbicyclo[2.2.1]heptane can be subjected to asymmetric hydroboration using a chiral borane (B79455) reagent, such as diisopinocampheylborane (B13816774) (Ipc₂BH) or monoisopinocampheylborane (IpcBH₂). mdpi.orgmakingmolecules.com This reaction can stereoselectively convert one enantiomer of the starting alkene into the corresponding chiral alcohol, 2-(bicyclo[2.2.1]heptan-2-yl)ethanol, leaving the other enantiomer of the alkene unreacted. Subsequent oxidation of the borane intermediate yields the chiral alcohol.
Enzymatic Kinetic Resolution of Racemic 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol: Alternatively, a racemic mixture of 2-(bicyclo[2.2.1]heptan-2-yl)ethanol can be synthesized via a non-asymmetric route. This racemic alcohol can then be resolved through enzymatic kinetic resolution. researchgate.netscielo.br Lipases are commonly used enzymes that can selectively acylate one enantiomer of the alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated chromatographically.
Chlorination: The enantiomerically pure 2-(bicyclo[2.2.1]heptan-2-yl)ethanol obtained from either of the above methods can then be chlorinated to yield the desired enantiomer of this compound.
The following table provides representative data for the enantioselective hydroboration of analogous vinylarenes and the enzymatic resolution of related bicyclic alcohols, demonstrating the viability of these approaches.
Table 2: Representative Data for Asymmetric Hydroboration and Enzymatic Resolution This table showcases the potential enantioselectivity of key steps in the proposed resolution-based synthetic routes using similar substrates.
| Substrate | Method | Reagent/Enzyme | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Vinylarenes | Nickel-Catalyzed Hydroboration | Ni(cod)₂ / cy-PhBOX ligand | up to 94% | nsf.govorganic-chemistry.org |
| Vinylarenes | Rhodium-Catalyzed Hydroboration | Rhodium complexes with chiral phosphorus ligands | High | nih.gov |
| (±)-Bicyclo[2.2.1]heptane-2,7-diol | Lipase-Catalyzed Transesterification | Lipase | ≥98% | researchgate.net |
| Racemic Bicyclic Diacetates | Enzymatic Hydrolysis | Pig liver esterase, Lipase from Aspergillus niger | Optically active products | rsc.org |
Reactivity and Mechanistic Studies of 2 2 Chloroethyl Bicyclo 2.2.1 Heptane
Nucleophilic Substitution Pathways Involving the Chloroethyl Group
The chloroethyl group appended to the bicyclic core of 2-(2-chloroethyl)bicyclo[2.2.1]heptane is the primary site for nucleophilic substitution reactions. These reactions can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
In a typical S_N2 reaction, a strong, unhindered nucleophile directly displaces the chloride ion in a single concerted step. Due to the primary nature of the carbon bearing the chlorine atom, this pathway is generally favored with nucleophiles such as cyanide, azide (B81097), and alkoxides in polar aprotic solvents.
Conversely, under solvolytic conditions or with weaker nucleophiles in polar protic solvents, an S_N1-type mechanism may be initiated. The departure of the chloride ion would lead to a primary carbocation, which is inherently unstable. However, the proximity of the bicyclic framework can lead to neighboring group participation or rapid rearrangement to form a more stable secondary or tertiary carbocation within the norbornyl system, which then reacts with the nucleophile.
| Nucleophile | Reagent | Solvent | Typical Product |
| Hydroxide | NaOH | H₂O/THF | 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane |
| Cyanide | NaCN | DMSO | 3-(Bicyclo[2.2.1]hept-2-yl)propanenitrile |
| Azide | NaN₃ | DMF | 2-(2-Azidoethyl)bicyclo[2.2.1]heptane |
| Ammonia | NH₃ | Ethanol (B145695) | 2-(Bicyclo[2.2.1]hept-2-yl)ethanamine |
Intramolecular Cyclization Reactions and Skeletal Rearrangements
The unique geometry and inherent strain of the bicyclo[2.2.1]heptane skeleton make it prone to a variety of intramolecular reactions and skeletal rearrangements, particularly when a reactive side chain is present.
Pericyclic and Sigmatropic Shifts
While specific examples of pericyclic reactions directly involving this compound are not extensively documented, the norbornane (B1196662) system is known to participate in such transformations. For instance, derivatives of bicyclo[2.2.1]heptane can undergo retro-Diels-Alder reactions under thermal conditions. In the context of the subject compound, elimination of HCl to form 2-vinylbicyclo[2.2.1]heptane could potentially set the stage for subsequent sigmatropic rearrangements, such as a wikipedia.orgwikipedia.org-Cope rearrangement if appropriately substituted.
Wagner-Meerwein rearrangements are a hallmark of carbocation chemistry within the bicyclo[2.2.1]heptane system. wikipedia.orgresearchgate.netlscollege.ac.in Formation of a carbocation at the ethyl side chain, for instance during S_N1-type reactions, can trigger a cascade of skeletal rearrangements. wikipedia.orgresearchgate.netlscollege.ac.in A 1,2-hydride or alkyl shift can occur to relieve ring strain and form a more stable carbocationic intermediate. wikipedia.orgresearchgate.netlscollege.ac.in For example, ionization of the chloride could be followed by a Wagner-Meerwein shift, leading to the formation of a rearranged bicyclic or even tricyclic product. wikipedia.orgresearchgate.netlscollege.ac.in
Formation of Polycyclic Structures via Intramolecular Processes
The chloroethyl side chain provides a handle for intramolecular cyclization, leading to the formation of new polycyclic structures. Under basic conditions, intramolecular S_N2 displacement of the chloride by a nucleophilic center generated on the bicyclic framework can occur. For instance, if a hydroxyl or amino group is present on the norbornane skeleton, an intramolecular etherification or amination can lead to the formation of a new heterocyclic ring fused to the original bicyclic system.
Furthermore, Lewis acid-catalyzed intramolecular Friedel-Crafts-type reactions could be envisioned if the bicyclo[2.2.1]heptane ring were to bear an aromatic substituent. The chloroethyl group, upon activation with a Lewis acid, could act as the electrophile, leading to the formation of a new carbocyclic ring.
Electrophilic and Radical Reactivity Profiles
The saturated bicyclo[2.2.1]heptane core is generally unreactive towards electrophiles. However, the presence of the chloroethyl group can influence reactivity at adjacent positions. More relevant is the potential for elimination reactions to introduce a double bond, creating a site for electrophilic addition. For instance, treatment with a strong base could lead to the formation of 2-ethylidenebicyclo[2.2.1]heptane. This exocyclic double bond would then be susceptible to electrophilic attack. Studies on similar systems, such as the addition of arenesulphenyl chlorides to 2-ethylidenebicyclo[2.2.1]hept-5-enes, have shown that electrophilic attack can occur with subsequent rearrangement of the bicyclic skeleton. cdnsciencepub.com
Radical reactions offer another avenue for the functionalization of this compound. Free-radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation, would likely lead to the substitution of a hydrogen atom on the bicyclic framework. The regioselectivity of such a reaction would be dictated by the relative stability of the resulting radical intermediates, with tertiary bridgehead positions often being favored. The chloroethyl side chain itself could also undergo radical reactions, although C-H bonds on the bicyclic core are generally more susceptible to abstraction.
Catalytic Transformations and Organometallic Reactions
Modern catalytic methods provide powerful tools for the transformation of alkyl halides. The chloroethyl group in this compound can participate in various transition metal-catalyzed cross-coupling reactions. For instance, in the presence of a suitable palladium or nickel catalyst, it can be coupled with organometallic reagents such as Grignard reagents (Kumada coupling), organoboranes (Suzuki coupling), or organostannanes (Stille coupling) to form new carbon-carbon bonds. libretexts.org
These reactions would allow for the introduction of a wide range of alkyl, vinyl, or aryl substituents at the terminus of the ethyl side chain. The efficiency of these couplings would depend on the specific catalyst system and reaction conditions employed. Norbornene derivatives are also known to participate in palladium/norbornene cooperative catalysis, where norbornene acts as a transient directing group for C-H activation, although this is more relevant to the functionalization of the bicyclic core itself. acs.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Product Type |
| Kumada Coupling | R-MgBr | Pd or Ni catalyst | 2-(2-R-ethyl)bicyclo[2.2.1]heptane |
| Suzuki Coupling | R-B(OR)₂ | Pd catalyst | 2-(2-R-ethyl)bicyclo[2.2.1]heptane |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst | 2-(2-R-ethyl)bicyclo[2.2.1]heptane |
Functional Group Interconversions and Derivatization Strategies
The chloroethyl group serves as a versatile starting point for a variety of functional group interconversions, enabling the synthesis of a wide array of 2-substituted bicyclo[2.2.1]heptane derivatives. As discussed in the context of nucleophilic substitution, the chloride can be readily displaced by a range of nucleophiles to introduce hydroxyl, cyano, azido, and amino functionalities.
These newly introduced functional groups can then be further manipulated. For example, the hydroxyl group of 2-(2-hydroxyethyl)bicyclo[2.2.1]heptane can be oxidized to the corresponding aldehyde or carboxylic acid. The nitrile group in 3-(bicyclo[2.2.1]hept-2-yl)propanenitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The azide group can be reduced to a primary amine, providing an alternative route to the corresponding amino derivative. These transformations significantly broaden the synthetic utility of the parent chloro compound, making it a valuable intermediate in the preparation of more complex molecules with the bicyclo[2.2.1]heptane scaffold.
Stereochemical Considerations in 2 2 Chloroethyl Bicyclo 2.2.1 Heptane Chemistry
Exo/Endo Isomerism and Diastereoselectivity in Synthesis and Reactions
The synthesis of the 2-(2-chloroethyl)bicyclo[2.2.1]heptane framework, typically achieved through a Diels-Alder reaction, inherently produces stereoisomers. The orientation of the substituent at the C-2 position relative to the one-carbon bridge (C-7) defines the exo and endo isomers. In the exo isomer, the substituent is oriented anti (away from) the C-7 bridge, while in the endo isomer, it is syn (on the same side as) the C-7 bridge.
The Diels-Alder cycloaddition, a common method for forming the norbornane (B1196662) skeleton, generally favors the formation of the endo product. scirp.org This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated groups of the dienophile. scirp.org However, the ratio of endo to exo isomers can be influenced by reaction conditions. For instance, while kinetically controlled Diels-Alder reactions often yield the endo isomer as the major product, the exo isomer is frequently the more thermodynamically stable product. scirp.org
Studies on related norbornene derivatives have shown that base-promoted isomerization can be employed to convert the endo isomer to the more stable exo form. The use of strong bases, such as sodium tert-butoxide, can rapidly establish a thermodynamic equilibrium between the two isomers. scirp.org The reactivity of these isomers can also differ significantly. For example, in ring-opening metathesis polymerization (ROMP) of norbornene derivatives, the exo-isomer often exhibits higher reactivity than the endo-isomer. scirp.org This difference in reactivity underscores the importance of controlling stereochemistry during synthesis to obtain the desired isomer for subsequent transformations.
| Base | Temperature | Time | Exo Isomer Content (%) at Equilibrium | Reference |
|---|---|---|---|---|
| Sodium tert-butoxide | Room Temperature | 10 min | ~60% | scirp.org |
Influence of Steric and Electronic Effects on Stereochemical Outcomes
The stereochemical outcome of reactions involving the bicyclo[2.2.1]heptane system is dictated by a balance of steric and electronic effects. The caged structure presents two distinct faces for reagent approach: the less hindered exo face and the more sterically congested endo face, which is shielded by the C-7 bridge.
Steric Effects: In many reactions, such as epoxidation or hydrogenation, reagents preferentially attack from the less hindered exo face, leading to the formation of the exo product. researchgate.net The steric bulk of both the substituent on the norbornane skeleton and the incoming reagent plays a crucial role. For instance, in the epoxidation of 7-syn-substituted norbornenes, increasing the steric bulk of the substituent at C-7 leads to a decrease in exo-selectivity, as it hinders the approach of the peroxyacid to the exo face. researchgate.net This principle suggests that in reactions at the 2-position of this compound, the approach of reagents will be heavily influenced by the steric profile of the molecule, generally favoring exo attack.
Electronic Effects: Electronic factors also contribute significantly to stereoselectivity. In Diels-Alder reactions, the "endo rule" is a classic example of electronic control, where secondary orbital overlap stabilizes the endo transition state. nih.gov However, electrostatic repulsions can counteract this effect. For example, electrostatic repulsion between the lone pair on a heterodienophile and the diene can influence the stereochemical preference. nih.gov The substitution pattern on both the diene and dienophile can dramatically alter the endo/exo ratio by modifying the electronic landscape of the transition state. nih.gov Computational studies have been employed to understand how these subtle electronic and steric interactions impact the stereochemical outcome of cycloadditions. researchgate.net
| Factor | Influence on Stereochemical Outcome | Example Reaction | Primary Product | Reference |
|---|---|---|---|---|
| Steric Hindrance | Reagents attack from the less hindered exo face. | Epoxidation | Exo-epoxide | researchgate.net |
| Secondary Orbital Overlap | Stabilizes the endo transition state. | Diels-Alder Reaction | Endo-adduct (kinetically favored) | scirp.org |
| Thermodynamic Stability | The exo isomer is often more stable due to reduced steric strain. | Base-catalyzed Isomerization | Exo-isomer | scirp.org |
Methods for Chiral Resolution and Enantiomeric Purity Determination
Due to the presence of multiple chiral centers, this compound is a chiral molecule and exists as a pair of enantiomers. The separation of these enantiomers (chiral resolution) and the determination of their purity are essential for stereoselective synthesis and application.
Chiral Resolution: Several methods are available for the resolution of racemic mixtures of bicyclic compounds.
Enzymatic Resolution: This technique utilizes the enantioselectivity of enzymes, such as lipases and esterases, to selectively react with one enantiomer in a racemic mixture. For example, the enzyme-catalyzed enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane derivatives has been successfully used to obtain optically active monoacetates and the unreacted diacetates. rsc.org This method is valued for its high selectivity and environmentally benign conditions.
Formation of Diastereomers: A classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. thieme-connect.de Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. rsc.org After separation, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). For instance, a Chiralcel OD-H column has been used to separate the enantiomers of a related 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net Similarly, resolution of a chloro-amide derivative of bicyclo[2.2.1]hept-5-ene was achieved on a cellulose (B213188) triacetate column. ku.ac.ke
Enantiomeric Purity Determination: Once the enantiomers are separated, it is crucial to determine the enantiomeric purity, often expressed as enantiomeric excess (e.e.).
Chiral HPLC: This is one of the most common and accurate methods for determining enantiomeric purity. The ratio of the peak areas of the two enantiomers in the chromatogram directly corresponds to their ratio in the sample. researchgate.net
NMR Spectroscopy with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by adding a chiral lanthanide shift reagent. researchgate.net This reagent complexes with the enantiomers, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. The integration of the separated signals allows for the quantification of each enantiomer. researchgate.net
Gas Chromatography (GC): For volatile compounds, chiral GC columns can be used to separate and quantify enantiomers, providing a measure of enantiomeric excess. acs.org
| Method | Principle | Application | Reference |
|---|---|---|---|
| Enzymatic Hydrolysis | Enzyme selectively hydrolyzes one enantiomer of an ester derivative. | Resolution | rsc.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution & Purity Determination | researchgate.net |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Purity Determination | researchgate.net |
| Diastereomer Formation | Conversion of enantiomers into separable diastereomers using a chiral resolving agent. | Resolution | thieme-connect.dersc.org |
Advanced Spectroscopic and Structural Elucidation of 2 2 Chloroethyl Bicyclo 2.2.1 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's connectivity and stereochemistry (i.e., exo vs. endo configuration of the substituent).
The structural complexity of the bicyclo[2.2.1]heptane skeleton results in significant signal overlap in the 1D ¹H NMR spectrum, particularly in the aliphatic region. 2D NMR experiments are therefore essential for complete signal assignment.
¹H and ¹³C NMR (1D): The 1D spectra provide initial information. The ¹H NMR spectrum would show distinct signals for the chloroethyl group protons (-CH₂-CH₂-Cl), likely appearing as two triplets, and a complex series of multiplets for the 11 protons of the bicyclic system. The ¹³C NMR spectrum would display nine unique signals, corresponding to the seven carbons of the bicyclic core and the two carbons of the ethyl side chain.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the entire carbon backbone. For instance, it would confirm the connectivity within the chloroethyl side chain and map out the coupled protons within the six-membered rings of the norbornane (B1196662) framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu The HSQC spectrum is crucial for assigning the ¹³C signals based on the already-assigned proton signals from the COSY experiment. It provides a direct link between the ¹H and ¹³C chemical shifts for all C-H bonds in the molecule. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is invaluable for piecing together the molecular structure by connecting fragments that are not directly bonded. For example, HMBC correlations would be observed between the protons on C2 and the carbons of the chloroethyl side chain, confirming the attachment point of the substituent. It would also help in differentiating between stereoisomers by revealing through-bond connectivities that are dependent on the molecular geometry.
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, which is the foundation for further stereochemical and conformational analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for exo-2-(2-Chloroethyl)bicyclo[2.2.1]heptane Predicted data based on known values for norbornane derivatives and substituent effects.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
|---|---|---|---|
| 1 (Bridgehead) | ~2.25 | ~42.0 | COSY: H2, H6; HMBC: C2, C3, C6, C7 |
| 2 | ~1.80 | ~45.5 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C8 |
| 3-exo | ~1.55 | ~30.5 | COSY: H2, H3-endo; HSQC: C3 |
| 3-endo | ~1.20 | COSY: H2, H3-exo; HSQC: C3 | |
| 4 (Bridgehead) | ~2.20 | ~36.0 | COSY: H3, H5; HMBC: C3, C5, C7 |
| 5,6 | ~1.10-1.60 | ~29.0, ~37.0 | COSY: H1, H4, H7; HSQC: C5, C6 |
| 7 (Bridge) | ~1.40, ~1.15 | ~35.0 | COSY: H1, H4; HSQC: C7 |
| 8 (-CH₂-) | ~1.95 (m) | ~34.0 | COSY: H2, H9; HSQC: C8; HMBC: C2, C9 |
| 9 (-CH₂Cl) | ~3.60 (t) | ~43.0 | COSY: H8; HSQC: C9; HMBC: C8 |
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the chlorine atom in this compound. organicchemistrydata.orgnumberanalytics.com This coordination induces significant changes (shifts) in the NMR resonance frequencies of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, providing valuable structural information. slideshare.net
Conformational Analysis: The chloroethyl side chain can adopt various conformations. By coordinating to the chlorine atom, an LSR like Eu(fod)₃ would induce shifts in the protons of the bicyclic framework. organicchemistrydata.org The magnitude of these shifts, particularly for protons on C2, C3, and the bridgehead C1, would be highly dependent on the average conformation of the side chain. By comparing the observed shifts to those predicted for different rotamers, the preferred conformation of the chloroethyl group relative to the bicyclic core can be determined. acs.orgumich.edu
Enantiomeric Differentiation: this compound is a chiral molecule. Chiral LSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be used to differentiate between the two enantiomers. organicchemistrydata.org The LSR forms diastereomeric complexes with each enantiomer, which are non-equivalent in the NMR experiment. This results in the splitting of NMR signals into two sets, one for each enantiomer. The relative integration of these split signals allows for the direct determination of the enantiomeric excess (ee) of a non-racemic sample.
Mass Spectrometry: Detailed Analysis of Fragmentation Pathways for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. The fragmentation of this compound is expected to be directed by both the bicyclic alkane structure and the chloroalkyl side chain.
The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. youtube.com
Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of a chlorine radical (•Cl) to form a stable secondary carbocation at m/z [M-35]⁺.
Side-chain cleavage: Cleavage of the C2-C8 bond to lose the chloroethyl group (•CH₂CH₂Cl), resulting in a norbornyl cation.
McLafferty-type rearrangement is not possible , but cleavage with hydrogen transfer can lead to the loss of chloroethene (CH₂=CHCl), yielding a norbornane radical cation.
Fragmentation of the Bicyclic Core: The norbornyl fragment itself undergoes complex rearrangements and fragmentations, often leading to the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder-like pathway, producing characteristic ions. researchgate.netyoutube.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on established fragmentation patterns for haloalkanes and bicyclic systems. libretexts.org
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 158/160 | [C₉H₁₅Cl]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₉H₁₅]⁺ | Loss of •Cl |
| 95 | [C₇H₁₁]⁺ | Loss of •CH₂CH₂Cl |
| 94 | [C₇H₁₀]⁺• | Loss of HCl |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder from [C₇H₁₁]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. scispace.com While the spectra for this compound would be complex, certain regions are diagnostic for specific functional groups and can provide conformational insights.
C-H Stretching: The region from 2850-3000 cm⁻¹ will contain numerous overlapping bands corresponding to the C-H stretching vibrations of the CH and CH₂ groups of the bicyclic system and the ethyl side chain.
C-Cl Stretching: A key feature will be the C-Cl stretching vibration, which is expected to appear in the 650-850 cm⁻¹ region. youtube.com The exact position and intensity of this band can be sensitive to the conformation (gauche vs. anti) of the chloroethyl side chain.
Bicyclic Framework Vibrations: The rigid bicyclo[2.2.1]heptane skeleton gives rise to a series of characteristic "fingerprint" vibrations (scissoring, wagging, twisting, and rocking modes) throughout the 1500-500 cm⁻¹ region.
Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mpg.de For example, the more symmetric vibrations of the carbon skeleton are often more Raman-active.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on typical group frequencies and data for analogous molecules. nih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 2960-2850 | C-H Stretching (Aliphatic) | Strong | Strong |
| 1470-1440 | CH₂ Scissoring | Medium | Medium |
| 1350-1150 | C-H Bending / Wagging | Medium-Weak | Medium-Weak |
| 850-650 | C-Cl Stretching | Strong | Strong |
| ~950 | Bicyclic Skeleton Mode | Medium | Weak |
X-ray Crystallography of Crystalline Derivatives and Analogues for Definitive Structural Characterization
While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography remains the ultimate method for obtaining definitive, solid-state structural information. rsc.org This technique provides precise bond lengths, bond angles, and torsional angles, unambiguously establishing the relative stereochemistry (exo vs. endo) and the preferred conformation in the crystalline state. acs.org
To perform this analysis, a suitable crystalline derivative must be synthesized. This could be achieved by reacting the chloroethyl group with a reagent that introduces functionalities capable of strong intermolecular interactions (like hydrogen bonding or aromatic stacking), which promote crystallization. For example, conversion to a thiouronium salt, an ester of a substituted benzoic acid, or an ether with a phenolic compound could yield a highly crystalline solid.
Analysis of the resulting crystal structure would provide an unambiguous determination of:
The exo or endo configuration of the chloroethyl substituent at the C2 position.
The precise bond lengths and angles of the strained bicyclic system.
The solid-state conformation of the chloroethyl side chain, which can then be compared with the solution-phase conformation determined by NMR with LSRs.
This solid-state data serves as a crucial benchmark for validating computational models and interpreting the dynamic solution-state data obtained from other spectroscopic methods.
Computational and Theoretical Chemistry of 2 2 Chloroethyl Bicyclo 2.2.1 Heptane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules like 2-(2-Chloroethyl)bicyclo[2.2.1]heptane. Calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine key electronic parameters.
These calculations would yield insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy and distribution highlight regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the chlorine atom due to its high electronegativity, suggesting a site for potential electrophilic or hydrogen-bonding interactions.
Table 1: Predicted Key Electronic Properties from DFT Calculations
| Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital, a target for nucleophiles. |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower reactivity. |
| Mulliken Charges | Provides a quantitative measure of the partial charge on each atom. |
| Dipole Moment | Indicates the overall polarity of the molecule. |
Molecular Modeling for Conformational Analysis and Potential Energy Surfaces
The bicyclo[2.2.1]heptane framework is conformationally rigid. fiveable.me However, the 2-(2-chloroethyl) substituent introduces additional degrees of rotational freedom. Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, are essential for exploring the conformational landscape of this molecule.
Conformational analysis would focus on the rotation around the C-C bonds of the ethyl group and the C-C bond connecting the substituent to the bicyclic core. This analysis would identify the most stable conformations (global and local minima on the potential energy surface) and the energy barriers for interconversion between them. The relative energies of different conformers (e.g., endo vs. exo orientation of the substituent) would be determined. The endo conformation in bicyclo[2.2.1]heptane systems is often favored to minimize steric interactions. fiveable.me
A potential energy surface (PES) scan, performed by systematically varying specific dihedral angles and calculating the energy at each point, would provide a detailed map of the conformational space. The results would reveal the lowest energy pathways for conformational changes and the transition states connecting different conformers.
Table 2: Conformational Parameters for Analysis
| Parameter | Description |
| Dihedral Angle (C1-C2-C(ethyl)-C(ethyl)) | Rotation of the ethyl group relative to the bicyclic frame. |
| Dihedral Angle (C2-C(ethyl)-C(ethyl)-Cl) | Rotation around the C-C bond of the ethyl substituent. |
| Relative Energy | Energy difference between various conformers. |
| Rotational Barrier | Energy required to rotate from one stable conformation to another. |
Prediction and Correlation of Spectroscopic Parameters with Molecular Structure
Computational methods can predict various spectroscopic properties of this compound, which can then be correlated with its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can help in the structural elucidation and assignment of signals. The calculated chemical shifts for the endo and exo isomers would likely differ, providing a means to distinguish between them.
Vibrational Spectroscopy (Infrared and Raman): Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-C stretching, and C-Cl stretching. The calculated spectrum can be compared with experimental IR and Raman spectra to aid in the identification of the compound and to understand its vibrational characteristics.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns observed in electron ionization mass spectrometry. By calculating the energies of potential fragment ions, it is possible to rationalize the observed fragmentation pathways.
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Structural Correlation |
| ¹H NMR | Chemical Shifts (ppm) | Correlates with the electronic environment of each proton. |
| ¹³C NMR | Chemical Shifts (ppm) | Correlates with the electronic environment of each carbon atom. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Corresponds to specific bond stretching and bending modes. |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, particularly for symmetric vibrations. |
Quantum Chemical Approaches to Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.
For example, nucleophilic substitution reactions at the carbon bearing the chlorine atom could be investigated. Quantum chemical calculations would be used to determine the activation energies for both SN1 and SN2 pathways. This would involve locating the transition state structures for each mechanism and calculating their energies relative to the reactants. The results would help to predict which mechanism is more favorable under different conditions.
Similarly, elimination reactions (E1 and E2) could also be modeled. The calculations would identify the transition states for the removal of a proton and the chloride ion, leading to the formation of an alkene. The stereochemistry of the elimination product could also be predicted based on the preferred transition state geometry.
By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. This profile provides quantitative information about the thermodynamics (reaction energies) and kinetics (activation energies) of the reaction, offering deep insights into the molecule's reactivity.
Table 4: Parameters from Reaction Mechanism Calculations
| Parameter | Description |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. |
| Reaction Energy (ΔE) | The overall energy change of the reaction (enthalpy). |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. |
| Intermediate Structures | The structures of any stable species formed during the reaction. |
Applications of 2 2 Chloroethyl Bicyclo 2.2.1 Heptane in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
The bicyclo[2.2.1]heptane core is a well-established building block in organic synthesis, prized for its rigid three-dimensional structure that can impart specific steric and conformational properties to target molecules. Derivatives of this scaffold are utilized in the synthesis of pharmaceuticals and advanced materials. The presence of a chloroethyl group in 2-(2-Chloroethyl)bicyclo[2.2.1]heptane theoretically offers a reactive handle for a variety of chemical transformations. The terminal chloride is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
For instance, substitution with amines, azides, cyanides, or alkoxides could lead to a diverse array of more complex bicyclic intermediates. Furthermore, the chloroethyl side chain could potentially participate in intramolecular cyclization reactions to form novel polycyclic systems. However, specific examples of This compound being used as a versatile building block are not prominently featured in peer-reviewed literature. Its existence is confirmed by its listing in chemical supplier catalogs, but detailed synthetic applications are not provided.
Utilization in the Total Synthesis of Natural Products and Structurally Related Analogues
The bicyclo[2.2.1]heptane motif is found in a number of natural products, and its derivatives are crucial intermediates in the total synthesis of many more. The rigid framework allows for precise stereochemical control during synthetic sequences. For example, various functionalized norbornanes and norbornenes are key components in the synthesis of prostaglandins, steroids, and alkaloids.
Theoretically, This compound could serve as a precursor in the synthesis of natural product analogues. The chloroethyl moiety could be transformed into longer side chains or incorporated into larger ring systems characteristic of certain natural products. Despite this potential, a comprehensive search of the literature did not yield any specific instances where This compound was employed in the total synthesis of a natural product or its structurally related analogues.
Precursor in the Synthesis of Conformationally Constrained Organic Scaffolds
Conformationally constrained molecules are of great interest in medicinal chemistry as they can provide insights into the bioactive conformations of flexible ligands and lead to the development of more potent and selective drugs. The rigid bicyclo[2.2.1]heptane skeleton is an ideal platform for the design of such scaffolds.
The chloroethyl group of This compound could be utilized to introduce pharmacophoric elements or to construct additional rings, further restricting the conformational freedom of the molecule. For example, reaction with a difunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the bicyclo[2.2.1]heptane system. While the synthesis of various conformationally constrained scaffolds based on the norbornane (B1196662) framework is well-documented, there is no specific mention of This compound as a starting material for such endeavors in the available literature. A patent for 7-azabicyclo[2.2.1]heptane derivatives mentions 7-(2-chloroethyl) as a possible substituent, but this is a different core structure.
Contribution to the Development of Novel Synthetic Methodologies in Polycyclic Chemistry
The unique reactivity of strained bicyclic systems like norbornane has led to the development of new synthetic methods, including ring-opening metathesis polymerization (ROMP) and various rearrangement reactions. The presence of a reactive side chain on the bicyclo[2.2.1]heptane core can influence these reactions and open up new avenues for the synthesis of complex polycyclic architectures.
While the broader class of norbornane derivatives has been instrumental in advancing synthetic methodologies, the specific contribution of This compound is not documented. Its potential to act as a substrate in novel palladium-catalyzed cross-coupling reactions or as a precursor in radical cyclizations to form intricate polycyclic systems remains speculative in the absence of published research.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes to Halogenated Bicyclo[2.2.1]heptanes
The synthesis of halogenated bicyclo[2.2.1]heptanes has traditionally relied on multi-step sequences, often involving classic reactions like the Diels-Alder cycloaddition to form the core bicyclic structure, followed by functional group manipulation. ku.ac.keacs.org Future research is increasingly focused on developing more efficient and sustainable synthetic methodologies that offer improvements in terms of atom economy, energy consumption, and waste reduction.
Key areas of development include:
Green Chemistry Approaches: The principles of green chemistry are being applied to minimize the environmental impact of synthesis. This includes the use of safer, renewable solvents, energy-efficient reaction conditions (e.g., lower temperatures), and the development of recyclable catalysts.
Radical-Mediated Syntheses: The generation and application of bridgehead radicals in 7-azabicyclo[2.2.1]heptane systems have demonstrated a versatile pathway to halogenated derivatives. unirioja.es Exploring similar radical-based strategies for the carbocyclic analogues could provide novel and efficient synthetic routes.
| Parameter | Traditional Route (Illustrative) | Future Sustainable Route (Projected) |
|---|---|---|
| Starting Materials | Petroleum-derived, multiple steps | Bio-based feedstocks, fewer steps |
| Catalyst | Stoichiometric Lewis acids | Recyclable, non-toxic catalyst |
| Solvent | Chlorinated solvents | Supercritical CO2 or water |
| Atom Economy | Low | High |
| Energy Input | High temperature reflux | Photochemical or ambient temperature |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent ring strain and unique stereoelectronic properties of the bicyclo[2.2.1]heptane skeleton can lead to unexpected and novel chemical transformations. Future research will focus on harnessing this latent reactivity to access new molecular architectures.
Rearrangement Reactions: The bicyclo[2.2.1]heptane system is prone to skeletal rearrangements, such as the Wagner-Meerwein rearrangement. acs.org Future work will likely explore catalytic and photochemical methods to control these rearrangements, leading to the selective synthesis of complex polycyclic systems from simple halogenated precursors. nih.gov For instance, Lewis acid-catalyzed transannular cyclizations have led to the unexpected formation of bicyclo[2.2.1]heptane derivatives. rsc.org
Gold-Catalyzed Cycloisomerizations: Recent advancements in gold catalysis have enabled unprecedented cycloisomerization reactions of 1,6-diynes to form bicyclo[2.2.1]heptane derivatives. nih.gov Applying this methodology to substrates incorporating a chloroethyl side chain could provide rapid access to highly functionalized bicyclic compounds.
Photochemical Cycloadditions: Photochemistry offers a powerful tool for forging new bonds under mild conditions. The development of novel photochemical cycloaddition reactions involving the bicyclo[2.2.1]heptane core could lead to the construction of previously inaccessible and complex molecular scaffolds. nih.gov
Integration with Flow Chemistry and Automated Synthesis for Scalability
To transition promising research findings from the laboratory to practical applications, scalable and reproducible synthetic methods are essential. Flow chemistry and automated synthesis are emerging as powerful enabling technologies in this regard.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved reproducibility. The synthesis of related bicyclic compounds like norbornadienes has been successfully demonstrated in flow reactors, enabling scalable production. d-nb.info Applying this technology to the synthesis of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane could facilitate its production on a larger scale, making it more accessible for further research and development.
Automated Synthesis: Automated synthesis platforms allow for the rapid screening and optimization of reaction conditions in a high-throughput manner. chemrxiv.org This technology can accelerate the discovery of new synthetic routes and the optimization of existing ones for halogenated bicyclo[2.2.1]heptanes. By systematically varying catalysts, solvents, temperatures, and other parameters, optimal conditions for synthesis can be identified much more quickly than with manual methods.
| Technology | Key Advantages for Bicyclo[2.2.1]heptane Synthesis |
|---|---|
| Flow Chemistry | Scalability, improved safety for handling reactive intermediates, enhanced process control, potential for in-line purification. d-nb.info |
| Automated Synthesis | Rapid reaction optimization, high-throughput screening of catalysts and conditions, efficient library synthesis for structure-activity relationship studies. chemrxiv.org |
Advanced Material Science Applications (e.g., as monomers for specialized polymers with defined structures)
The rigid and bulky nature of the bicyclo[2.2.1]heptane unit makes it an attractive building block for the synthesis of advanced polymers with unique properties. The presence of the reactive chloroethyl group in this compound offers a handle for further functionalization, either before or after polymerization.
Functional Monomers: This compound can be envisioned as a functional monomer in various polymerization reactions, including addition, ring-opening metathesis polymerization (ROMP), and cationic polymerization. researchgate.net The resulting polymers would feature the bicyclic unit in their backbone, which can impart properties such as high thermal stability, high glass transition temperatures, and optical transparency.
Post-Polymerization Modification: The chloroethyl side chain serves as a versatile reactive site. After polymerization, this group can be converted into a wide range of other functionalities (e.g., azides, amines, ethers) through nucleophilic substitution reactions. This allows for the synthesis of a family of polymers with tailored properties from a single parent polymer, without needing to synthesize each monomer individually.
Specialized Polymers: Polymers derived from such monomers could find applications in areas like specialty plastics, gas separation membranes, and advanced optical materials. For example, the incorporation of the bulky bicyclic structure can increase the fractional free volume of a polymer, making it suitable for membrane-based gas separations.
| Polymer Type | Key Property from Bicyclic Unit | Potential Application |
|---|---|---|
| Addition Polymers | High thermal stability, chemical resistance | High-performance engineering plastics |
| ROMP Polymers | Tunable properties, functional group tolerance | Drug delivery systems, self-healing materials |
| Functionalized Membranes | Increased fractional free volume | Gas separation and purification |
Q & A
What are the primary synthetic routes for 2-(2-Chloroethyl)bicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?
Answer:
The synthesis typically involves functionalizing the bicyclo[2.2.1]heptane scaffold via alkylation or halogenation. For example, chloroethyl groups can be introduced through nucleophilic substitution or radical addition. highlights a derivative synthesized via esterification of a bicyclo[2.2.1]heptane precursor, emphasizing the role of temperature and solvent polarity in controlling stereoselectivity.
Key considerations:
- Stereochemical control: Use of chiral auxiliaries (e.g., bornanesultam) or asymmetric catalysis to resolve endo/exo isomers ( ).
- Reagent selection: Dichloroketene or zinc-acetic acid systems (as in ) for cycloaddition or ring-opening reactions.
- Analytical validation: GC-MS and NMR (¹H/¹³C) to confirm regiochemistry and purity ().
How can researchers resolve and characterize stereoisomers of this compound derivatives?
Answer:
Stereoisomerism in bicyclo[2.2.1]heptane derivatives arises from substituent orientation (endo vs. exo). demonstrates the separation of endo- and exo-5-imidazolyl derivatives using column chromatography and confirms configurations via NOE (Nuclear Overhauser Effect) NMR experiments.
Methodology:
- Chromatographic separation: Normal-phase HPLC with chiral stationary phases ( ).
- Spectroscopic analysis: ¹H NMR coupling constants (e.g., J values) and ¹³C DEPT for substituent spatial arrangement ( ).
- X-ray crystallography: For unambiguous assignment of absolute configuration ().
What computational strategies are effective for predicting the stability and reactivity of this compound derivatives?
Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical. details the use of DFT to calculate heats of formation (HOF) and bond dissociation energies (BDE) for high-energy-density derivatives.
Approach:
- Thermodynamic stability: Evaluate strain energy via ring-opening simulations ().
- Reactivity prediction: Frontier Molecular Orbital (FMO) analysis to identify electrophilic/nucleophilic sites ().
- Impact sensitivity modeling: Correlate molecular packing (via Hirshfeld surfaces) with mechanical sensitivity ().
How does the bicyclo[2.2.1]heptane scaffold enhance bioactivity in drug candidates, and what functionalization strategies optimize pharmacokinetics?
Answer:
The rigid scaffold improves metabolic stability and target binding. and cite drug candidates like LMV-6015, where chloroethyl groups enhance lipophilicity and blood-brain barrier penetration.
Functionalization strategies:
- Bioisosteric replacement: Substitute chloroethyl with fluorinated groups (e.g., 2,2-difluorovinyl in ) to modulate bioavailability.
- Prodrug design: Esterification or amidation of hydroxyl groups for controlled release ().
- SAR studies: Systematic variation of substituents (e.g., methoxy, acetate) to optimize IC₅₀ values ( ).
What analytical techniques are recommended for quantifying trace impurities in this compound samples?
Answer:
- GC-MS: For volatile impurities (e.g., residual solvents or degradation products). identifies 14 peaks in GC-MS traces, validated with NIST library matching ().
- HPLC-UV/HRMS: To detect non-volatile byproducts (e.g., uses HRMS for <1 ppm sensitivity).
- Elemental analysis: Verify halogen content (Cl) via combustion-ion chromatography ( ).
What safety precautions are critical when handling reactive derivatives like 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane periodate?
Answer:
highlights hazards (Skin Corr. 1B, Aquatic Acute 1).
Protocols:
- Containment: Use glove boxes or fume hoods for air-sensitive reactions.
- Personal protective equipment (PPE): Acid-resistant gloves and face shields.
- Waste disposal: Neutralize periodate derivatives with sodium thiosulfate before aqueous disposal ().
How can researchers leverage the bicyclo[2.2.1]heptane scaffold in asymmetric catalysis?
Answer:
notes its use in chiral ligands (e.g., diphonane) for transition-metal catalysis.
Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
